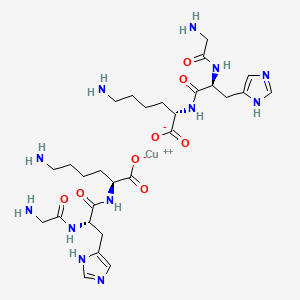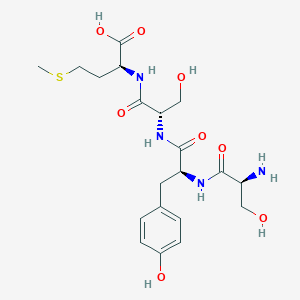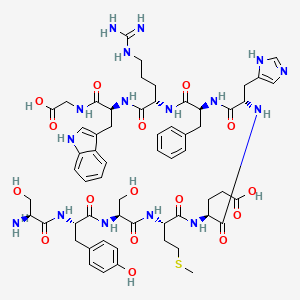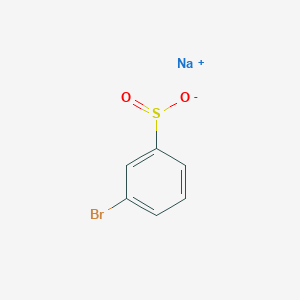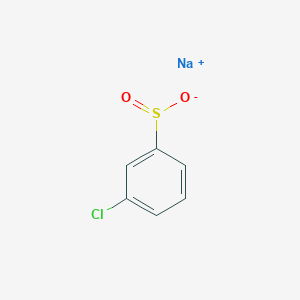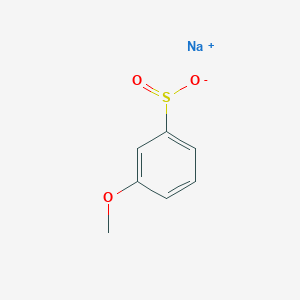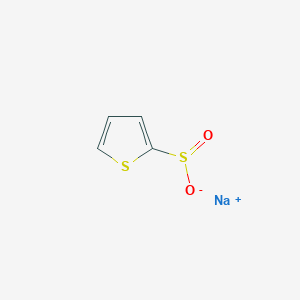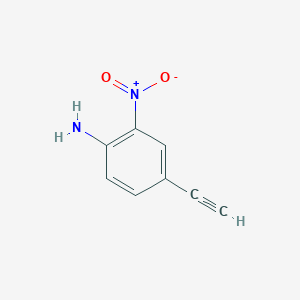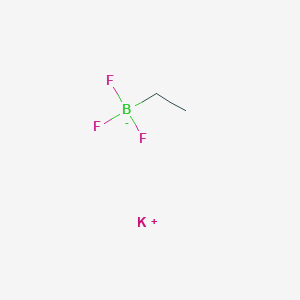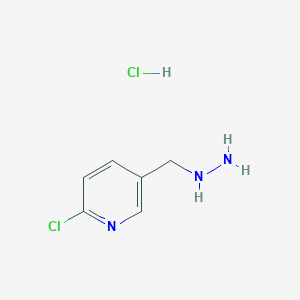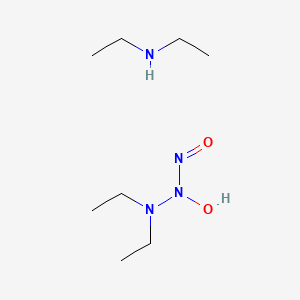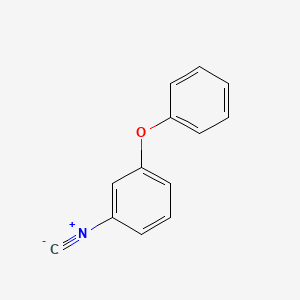
1-Isocyano-3-phenoxybenzene
Descripción general
Descripción
1-Isocyano-3-phenoxybenzene, also known as 3-phenoxyphenyl isocyanate, is an organic compound containing an isocyanate group. It is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. The compound has a molecular formula of C13H9NO2 and a molecular weight of 211.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isocyano-3-phenoxybenzene can be synthesized through the formylation of a primary amine followed by dehydration of the resultant formamide. The most practical method of dehydration is with phosphorus oxychloride . Another approach involves the Ugi multicomponent reaction, which produces α-amino-amides from isocyanides, allowing for the synthesis of libraries of small molecules, peptides, peptidomimetics, and macrocycles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity while minimizing hazardous waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyano-3-phenoxybenzene undergoes various chemical reactions, including:
Substitution: The isocyanide group can participate in multicomponent reactions, forming carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Major Products:
Oxidation: Benzoic acids.
Substitution: Various heterocyclic compounds and peptidomimetics
Aplicaciones Científicas De Investigación
1-Isocyano-3-phenoxybenzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-isocyano-3-phenoxybenzene involves covalent modification of essential metabolic enzymes. For example, it can inhibit bacterial growth by targeting enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to functional inhibition and destabilization of related proteins . The isocyanide group acts as a metal-coordinating warhead, making it a valuable pharmacophore in drug design .
Comparación Con Compuestos Similares
- Phenyl isocyanate
- Benzyl isocyanate
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness: 1-Isocyano-3-phenoxybenzene is unique due to its phenoxy substituent, which enhances its reactivity and stability compared to other isocyanides. This makes it particularly useful in multicomponent reactions and the synthesis of complex molecules .
Propiedades
IUPAC Name |
1-isocyano-3-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRUJUJXQTTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


